Magnesiummetaborat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium metaborate is a compound that involves magnesium and borate ions. While specific research on magnesium metaborate is not directly available, insights into magnesium compounds, such as magnesium borohydride, offer relevant foundational knowledge. Magnesium compounds are known for their potential in energy storage and structural applications due to magnesium's abundance and lightweight properties (Zanella et al., 2007).

Synthesis Analysis

Magnesium borohydride (Mg(BH4)2), a compound related to magnesium metaborate in terms of boron content, can be synthesized through metathetical reactions involving organometallic magnesium compounds or by insertion reactions of BH3 into Mg-C bonds, leading to the replacement of R groups with BH4 groups (Zanella et al., 2007).

Molecular Structure Analysis

The molecular structure of magnesium borohydride, as an example, shows that it adopts a complex crystal structure at temperatures below 180°C. This highlights the intricate arrangement of boron and magnesium atoms, which is critical for understanding the structural characteristics of related compounds like magnesium metaborate (Zanella et al., 2007).

Chemical Reactions and Properties

Magnesium compounds, including magnesium metaborate, are involved in various chemical reactions. For instance, magnesium amide complexes have been shown to efficiently catalyze the hydroboration of esters, indicating the reactivity of magnesium in such compounds (Barman, Baishya, & Nembenna, 2017).

Physical Properties Analysis

The physical properties of magnesium-containing compounds can be significantly enhanced by the uniform dispersion of nanoparticles. This approach has been applied to magnesium to improve its strength, stiffness, plasticity, and high-temperature stability (Chen et al., 2015).

Chemical Properties Analysis

Magnesium's chemical properties, such as its reactivity with other elements and compounds, play a crucial role in its applications. For instance, magnesium's ability to form complexes with borohydride and other boron-containing groups demonstrates its versatility in chemical synthesis and applications related to hydrogen storage and catalysis (Yang, Wang, Li, & Wang, 2019).

Wissenschaftliche Forschungsanwendungen

Thermolumineszenz und Röntgen-Screening

Magnesiumborate, einschließlich Magnesiummetaborat, sind traditionell für ihre starke Thermolumineszenz bekannt . Sie sind vorteilhaft in Anwendungen wie Thermolumineszenz und Röntgen-Screening . Dies macht sie nützlich in der Strahlendosimetrie und im Röntgen-Screening .

Mechanische und thermische Eigenschaften

Magnesiumborate haben einen hohen Elastizitätsmodul, Korrosions- und Hitzebeständigkeit . Diese Eigenschaften machen sie geeignet für Anwendungen, die Materialien mit hoher Festigkeit und Verschleißfestigkeit erfordern.

Wasserstoffgewinnung

Magnesiumhydrid (MgH2), eine magnesium-basierte Verbindung, ist einer der vielversprechendsten Kandidaten für Wasserstoffgenerierungsmaterialien . Die Zugabe von Metaborat kann die Hydrolyse-Leistung von MgH2 fördern und die Wasserstoffgewinnung vor Ort erleichtern .

Ionen-Batteriesysteme

Magnesiumborat kann in den Anwendungen von Ionen-Batteriesystemen eingesetzt werden . Die einzigartigen Eigenschaften von Magnesiumborat machen es zu einem vielversprechenden Material für Energiespeicheranwendungen.

Katalyse organischer Reaktionen

Es wurde festgestellt, dass Magnesiumborat in der Katalyse organischer Reaktionen nützlich ist . Es kann verwendet werden, um bestimmte chemische Reaktionen zu beschleunigen, was es in verschiedenen industriellen Prozessen wertvoll macht.

Weltraumtechnologie

Es wird erwartet, dass neue Arten von Magnesiumboraten, die durch verschiedene synthetische Verfahren gewonnen werden, für industrielle Anwendungen wie die Weltraumtechnologie nützlich sein werden . Die Eigenschaften von Magnesiumborat, wie z. B. seine Hitze- und Korrosionsbeständigkeit, machen es für den Einsatz unter den rauen Bedingungen des Weltraums geeignet.

Verstärkung von Kunststoffen

Magnesiumborat kann zur Verstärkung von Kunststoffen verwendet werden

Wirkmechanismus

Target of Action

Magnesium metaborate, also known as magnesium;oxido(oxo)borane, is a compound that primarily targets a variety of cellular processes. It is involved in enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities . The versatile and universal nature of magnesium makes it a key player in the growth, proliferation, differentiation, energy metabolism, and death of cells .

Mode of Action

The mode of action of magnesium metaborate is complex due to its involvement in numerous cellular processes. It is known to play a role in the stability of biomolecules such as enzymes and DNA/RNA . Magnesium links together two phosphate groups in a macromolecule, which is responsible for the folding of biomolecules . This interaction with its targets leads to changes in the structure and function of these biomolecules, affecting various cellular processes.

Biochemical Pathways

Magnesium metaborate affects a wide range of biochemical pathways. It is essential for the activity of many enzymes and plays a key role in the first chemical processes, which lead to the origin of life, i.e., ribozymes, and the early evolution of life . Changes in biochemical signaling pathways due to magnesium deficiency can increase the risk of illness over time .

Pharmacokinetics

It is known that magnesium is the second most abundant cation in mammalian cells and plays a fundamental role in many cellular functions . The data regarding the pharmacokinetics of various magnesium salts are limited, making it difficult to recommend one preparation more than another .

Result of Action

The molecular and cellular effects of magnesium metaborate’s action are vast due to its involvement in numerous cellular processes. It is pathologically involved in cancers, diabetes, and neurodegenerative diseases, such as Parkinson’s disease, Alzheimer’s disease, and demyelination . On a molecular level, magnesium ion was identified as an NMDA receptor open channel blocker, and neuronal depolarization can relieve the Mg 2+ block .

Zukünftige Richtungen

Magnesium borates have potential future applications in areas such as stomach cancer chemotherapy and wastewater treatment . They are also expected to be useful for industrial applications such as space technology, radiation dosimetry, X-ray screening, ion batteries, and hydrocarbon reaction catalysis . The development of multivalent metal-ion batteries, which include magnesium, is seen as a promising alternative for large-scale energy storage .

Eigenschaften

IUPAC Name |

magnesium;oxido(oxo)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Mg/c2*2-1-3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCZQLKNTOXJDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

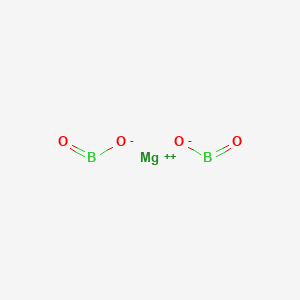

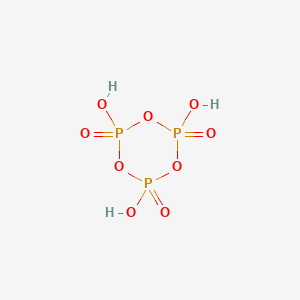

B(=O)[O-].B(=O)[O-].[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2MgO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13703-82-7 |

Source

|

| Record name | Magnesium metaborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C9F60Z9FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)](/img/structure/B83368.png)